3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic Acid

Description

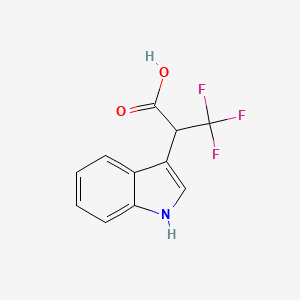

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)9(10(16)17)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOVJSGKTMFCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic acid typically involves the introduction of the trifluoromethyl group to an indole derivative. One common method is the reaction of indole-3-acetic acid with trifluoroacetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions to yield non-fluorinated analogs.

Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, forming N-substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Non-fluorinated propanoic acid derivatives.

Substitution: N-alkyl or N-acyl indole derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic acid serves as a valuable building block for synthesizing more complex organic molecules. Its unique trifluoromethyl group allows for the development of fluorinated pharmaceuticals that can exhibit enhanced biological activity and stability .

Types of Reactions :

- Oxidation : Can yield indole-3-carboxylic acid derivatives.

- Reduction : The trifluoromethyl group can be reduced to produce non-fluorinated analogs.

- Substitution : The nitrogen in the indole ring can participate in nucleophilic substitution reactions .

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Indole-3-carboxylic acid derivatives |

| Reduction | Palladium on carbon | Non-fluorinated propanoic acid derivatives |

| Substitution | Alkyl halides | N-substituted indole derivatives |

Biology

The compound has been studied for its potential biological activities, particularly its anti-inflammatory and anticancer properties. Research indicates that it may inhibit pro-inflammatory cytokines and induce apoptosis in cancer cells .

Biological Activity Overview :

- Enzyme Inhibition : Modulates enzyme activity linked to inflammation and cancer progression.

- Receptor Binding : Influences signaling pathways through receptor interactions.

Case Studies

-

Inhibition of Cancer Cell Proliferation :

- In vitro studies on MCF-7 breast cancer cells showed a dose-dependent reduction in cell viability attributed to apoptosis activation through caspase pathways.

- Modulation of Inflammatory Responses :

Medicine

In medical research, this compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating various diseases, including cancer and inflammatory conditions .

Industrial Applications

The compound's unique chemical properties make it suitable for use in developing specialty chemicals and agrochemicals. Its fluorinated structure can enhance the performance characteristics of these products .

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and altering its electronic properties. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Functional Group Impact on Bioactivity

- Fluorination: The -CF₃ group in this compound enhances metabolic stability and binding affinity to hydrophobic pockets in proteins compared to non-fluorinated analogs like IPA-H .

- Indole Position : Shifting the indole from the β- to α-position (as in L-tryptophan) alters hydrogen-bonding interactions and substrate specificity in enzymatic processes .

Pharmacological and Industrial Relevance

- Amyloid-Beta Inhibition: Fluorinated indole derivatives, including this compound, disrupt amyloid-beta aggregation via hydrophobic and π-π interactions, making them candidates for Alzheimer’s therapeutics .

- Antimicrobial Activity: Chlorinated phenylpropanoic acids (e.g., compounds 1–3 in ) show efficacy against Gram-positive bacteria, whereas indole derivatives like IPA-H are primarily studied for coordination chemistry .

- Chiral Specificity: D-Tryptophan and its analogs highlight the role of stereochemistry in biological activity, with D-amino acids gaining attention in antibiotic resistance mitigation .

Commercial and Regulatory Status

- This compound is listed as discontinued by suppliers like CymitQuimica, indicating challenges in scalability or efficacy .

- Chlorinated phenylpropanoic acids () and NSAID conjugates () remain under active investigation for drug development.

Biological Activity

3,3,3-Trifluoro-2-(1H-indol-3-yl)propanoic acid (CAS No. 250339-41-4) is a synthetic organic compound notable for its unique structural features, including an indole moiety and a trifluoromethyl group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

- Molecular Formula : C12H10F3NO2

- Molar Mass : 257.21 g/mol

- Risk Codes : Irritating to eyes, respiratory system, and skin.

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications, particularly in the fields of oncology and inflammation.

The mechanism of action primarily involves:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity.

- Receptor Binding : It has shown potential in binding to various receptors, influencing signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity

Studies have indicated that this compound exhibits anti-inflammatory properties. For instance:

- In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).

Anticancer Properties

Research has also highlighted its anticancer potential:

- Cell Line Studies : The compound was tested against several cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), showing significant cytotoxic effects with IC50 values in the micromolar range.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Modulation of Inflammatory Responses

In an experimental model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. This effect was linked to decreased levels of TNF-alpha and IL-6 in serum samples.

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Starting Materials : Indole derivatives and trifluoroacetic anhydride.

- Reaction Conditions : Acidic conditions facilitate the introduction of the trifluoromethyl group to the indole ring.

Additionally, derivatives such as 3,3,3-trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid have been synthesized and evaluated for enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic Acid, and how can intermediates be characterized?

- Methodology : Start with indole derivatives (e.g., 1H-indole-3-propionic acid) as precursors . Fluorination can be achieved via trifluoromethylation using reagents like CF₃I or trifluoroacetic anhydride under catalytic conditions. Monitor reactions via HPLC or LC-MS for purity assessment . Intermediates should be characterized using NMR (¹H/¹³C) and FTIR to confirm trifluoromethyl group incorporation and indole ring integrity .

Q. How can researchers optimize the solubility and stability of this compound in biological assays?

- Methodology : Test solubility in DMSO/PBS mixtures (e.g., 10% DMSO) and assess stability via UV-Vis spectroscopy at physiological pH (7.4). Use lyophilization for long-term storage, and validate stability with mass spectrometry after 24-hour incubation at 37°C .

Q. What analytical techniques are critical for confirming the stereochemical purity of this fluorinated indole derivative?

- Methodology : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. Compare retention times with synthesized enantiomers. For absolute configuration, use X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for fluorinated indole derivatives be resolved?

- Methodology : Perform high-resolution single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation to resolve ambiguities in bond angles or torsional strains. Compare with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to validate experimental data .

Q. What strategies mitigate discrepancies in bioactivity data across cell lines for this compound?

- Methodology : Standardize assay conditions (e.g., cell passage number, serum-free media) and use orthogonal assays (e.g., SPR for binding affinity vs. luciferase reporter for functional activity). Include positive controls like indole-3-propionic acid (IPA) to benchmark potency .

Q. How can environmental fate studies be designed to track this compound in aqueous systems?

- Methodology : Use SPE-LC-MS/MS for trace detection in water samples. Spiked recovery experiments (0.1–10 ppb) validate sensitivity. Degradation pathways can be studied via photolysis (UV irradiation) or biodegradation (activated sludge) with metabolite profiling .

Q. What computational approaches predict metabolic liabilities of this compound?

- Methodology : Use in silico tools like ADMET Predictor™ or SwissADME to identify metabolically labile sites (e.g., esterase cleavage). Validate with microsomal incubation (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Methodological Notes

- Structural Analysis : SC-XRD and DFT are indispensable for resolving fluorinated indole conformers .

- Bioactivity Validation : Cross-validate cell-based assays with isotopic labeling (e.g., ¹⁹F-NMR) to confirm target engagement .

- Environmental Tracking : Prioritize LC-MS/MS with deuterated internal standards to minimize matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.